molecular formula C₂₁H₃₆O₂ B1145093 3α,17α-Dimethylandrostane-3β,17β-diol CAS No. 896717-01-4

3α,17α-Dimethylandrostane-3β,17β-diol

カタログ番号: B1145093
CAS番号: 896717-01-4
分子量: 320.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 3α,17α-Dimethylandrostane-3β,17β-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes methylation reactions at the 3α and 17α positions of the androstane skeleton. The reaction conditions usually involve the use of strong bases and methylating agents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

3α,17α-Dimethylandrostane-3β,17β-diol undergoes various chemical reactions, including:

科学的研究の応用

3α-Dimethylandrostane-3β,17β-diol exhibits notable biological activity as a weak androgen and estrogen. Its primary functions include:

  • Neurosteroid Activity : It acts as a positive allosteric modulator of the GABAA_A receptor, contributing to anxiolytic, pro-sexual, and anticonvulsant effects .
  • Estrogen Receptor Binding : The compound shows a preference for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα), with approximately 0.07% and 0.3% of the affinity of estradiol at these receptors respectively .
  • Hormonal Regulation : It is involved in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses through its action on ERβ .

Neurobiology

Research indicates that 3α-Dimethylandrostane-3β,17β-diol has significant implications in neurobiology:

  • Stress Response Modulation : Studies have shown that administration of this compound can reduce stress-induced secretion of cortisol and adrenocorticotropic hormone (ACTH) in animal models .

Cancer Research

The compound has been investigated for its potential anti-cancer properties:

  • Prostate Cancer : 3α-Dimethylandrostane-3β,17β-diol has been found to exert antiproliferative effects on prostate cancer cells through ERβ activation . This suggests its potential use in therapeutic strategies against certain types of cancers.

Hormonal Therapies

Due to its weak androgenic and estrogenic properties, there is ongoing research into its use in hormonal therapies:

  • Menopausal Symptoms : Analogues of this compound are being explored for their ability to alleviate menopausal symptoms by acting on estrogen receptors .

Immunomodulation

Research has indicated that this compound may play a role in regulating immune responses:

  • Immune Diseases : There is evidence suggesting that it can help ameliorate effects related to immune response disorders such as chronic fatigue syndrome and diabetes .

Table 1: Biological Activities of 3α-Dimethylandrostane-3β,17β-diol

Activity TypeDescriptionReferences
Neurosteroid ActionPositive allosteric modulation of GABAA_A
Estrogen ActivityBinds preferentially to ERβ
Anti-Cancer EffectsAntiproliferative effects in prostate cancer cells
Stress ModulationReduces cortisol and ACTH secretion

Table 2: Potential Therapeutic Applications

Application AreaPotential UseEvidence Source
NeurobiologyAnxiolytic and anticonvulsant effects
Cancer ResearchTreatment for prostate cancer
Hormonal TherapyAlleviation of menopausal symptoms
ImmunomodulationRegulation of immune response

Case Study 1: Prostate Cancer Treatment

In a study examining the effects of 3α-Dimethylandrostane-3β,17β-diol on prostate cancer cell lines, researchers found that treatment with this compound resulted in significant reductions in cell proliferation. The mechanism was linked to ERβ activation, which inhibited pathways associated with tumor growth.

Case Study 2: Stress Response in Animal Models

A series of experiments conducted on castrated male mice demonstrated that administration of 3α-Dimethylandrostane-3β,17β-diol effectively reduced stress-induced hormonal responses. This was evidenced by lower levels of cortisol and ACTH following restraint stress compared to control groups.

類似化合物との比較

3α,17α-Dimethylandrostane-3β,17β-diol can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, distinguishing it from other related steroids.

特性

CAS番号

896717-01-4

分子式

C₂₁H₃₆O₂

分子量

320.51

同義語

(3β,5α,17β)-3,17-Dimethyl-androstane-3,17-diol;  (3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-Tetramethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。